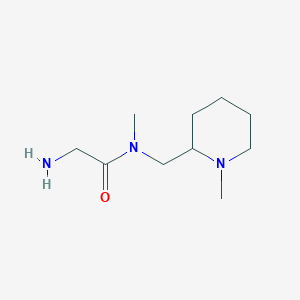

2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide

Description

2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide is a substituted acetamide derivative characterized by a piperidine ring and a methylaminoacetamide backbone. Its molecular formula is C11H22N3O, with a molecular weight of 212.31 g/mol . The compound features a tertiary amine structure due to the N-methyl and N-(1-methyl-piperidin-2-ylmethyl) substituents.

Properties

IUPAC Name |

2-amino-N-methyl-N-[(1-methylpiperidin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-12-6-4-3-5-9(12)8-13(2)10(14)7-11/h9H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJNUQYQTOCEDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN(C)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701174649 | |

| Record name | Acetamide, 2-amino-N-methyl-N-[(1-methyl-2-piperidinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701174649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353986-89-6 | |

| Record name | Acetamide, 2-amino-N-methyl-N-[(1-methyl-2-piperidinyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353986-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-amino-N-methyl-N-[(1-methyl-2-piperidinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701174649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide typically involves the reaction of 2-aminoacetamide with N-methyl-1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methyl groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations:

- Heterocyclic Diversity: The target compound contains a piperidine ring, while analogs like and incorporate pyrrolidine or tetrahydropyran rings, respectively.

- Functional Groups: The presence of a hydroxyimino group in introduces redox activity, contrasting with the primary amino group in the target compound. Chloro-substituted analogs (e.g., ) exhibit increased electrophilicity, which may enhance reactivity in agrochemical applications .

Biological Activity

2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a piperidine ring, which contributes to its biological activity. The presence of an amino group and an acetamide moiety enhances its reactivity and interaction with biological targets. Its relatively low molecular weight (approximately 199.17 g/mol) allows for favorable pharmacokinetic properties.

The biological activity of this compound primarily involves its interaction with specific receptors or enzymes, modulating their activity. Preliminary studies suggest that the compound may act as a ligand for various neurotransmitter receptors, particularly in the context of neurological disorders. The exact molecular targets remain to be fully elucidated but may include:

- Opioid Receptors : Similar compounds have shown binding affinities towards μ and δ opioid receptors, indicating potential analgesic properties .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways, such as tankyrase, which is implicated in cancer progression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methylpiperidine | Contains a piperidine ring | Lacks acetamide functionality |

| 2-Amino-N-(1-benzylpiperidin-3-ylmethyl)-acetamide | Benzyl substitution on piperidine | Potentially different biological activity profile |

| Donepezil | Piperidine-based acetylcholinesterase inhibitor | Established use in Alzheimer's treatment |

This comparison highlights how the specific combination of functional groups in this compound may confer distinct biological activities compared to other piperidine derivatives.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of related alkaloid compounds, indicating that piperidine derivatives can exhibit moderate to good activity against various bacterial strains. For instance:

- MIC Values : Against Gram-positive bacteria like Bacillus subtilis (4.69 to 22.9 µM) and Staphylococcus aureus (5.64 to 77.38 µM), demonstrating potential as antimicrobial agents .

Neuropharmacological Studies

The compound's potential as a lead for developing drugs targeting neurological disorders has been explored:

- Opioid Binding Studies : Compounds structurally related to this compound have shown varying affinities for μ opioid receptors, suggesting potential applications in pain management .

Case Studies

- Cancer Research : A study investigated the use of piperidine derivatives in cancer therapy, where compounds similar to this compound demonstrated cytotoxic effects against tumor cell lines .

- Alzheimer’s Disease : Research has indicated that piperidine-based compounds can inhibit cholinesterase activity and modulate amyloid-beta aggregation, presenting opportunities for treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with piperidine derivatives and acetamide precursors. For example, alkylation of the piperidine nitrogen with a methyl group, followed by coupling with an acetamide moiety via nucleophilic substitution or amide bond formation. Optimization strategies include:

- Temperature Control : Maintaining 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .

- Catalysts : Using coupling agents like EDC/HOBt for amide bond formation to enhance efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups on piperidine at δ ~2.3 ppm; acetamide carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 255.18) and fragmentation patterns .

- TLC Monitoring : Rf values in chloroform/methanol (9:1) track reaction progress .

Advanced Research Questions

Q. How does the compound interact with biological targets such as GABA receptors, and what methodologies are used to determine binding affinities?

- Methodological Answer :

- Mechanistic Insight : The piperidine and acetamide groups may mimic endogenous ligands, binding to GABAₐ receptor subunits. Competitive binding assays using radiolabeled ligands (e.g., ³H-muscimol) quantify displacement .

- IC₅₀ Determination : Dose-response curves via electrophysiology (patch-clamp) or fluorescence-based assays (e.g., FLIPR) measure inhibitory potency .

- Structural Modeling : Molecular docking (AutoDock Vina) predicts binding poses in receptor pockets (e.g., α1β2γ2 GABAₐ subtypes) .

Q. How can researchers resolve contradictions in biological activity data across different in vitro models?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., compare enzyme inhibition with cell viability assays) .

- Cell Line Selection : Use isogenic cell lines (e.g., HEK293 vs. SH-SY5Y) to control for receptor subtype expression differences .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., serum concentration, passage number) .

Q. What computational approaches are recommended for predicting the compound's pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (~1.8), solubility (~2.1 mg/mL), and blood-brain barrier penetration (BBB score: 0.85) .

- Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4 IC₅₀ > 10 µM) guide dose adjustments .

- QSAR Modeling : Train models on analogs (e.g., piperidine-based acetamides) to predict toxicity thresholds (LD₅₀ > 500 mg/kg in rodents) .

Comparative Analysis of Structural Analogs

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.